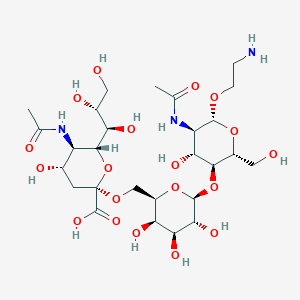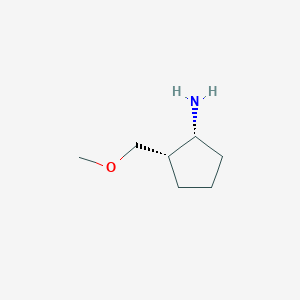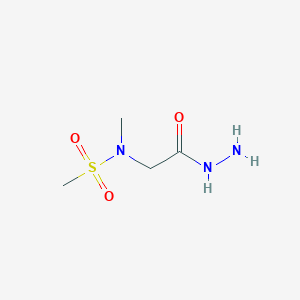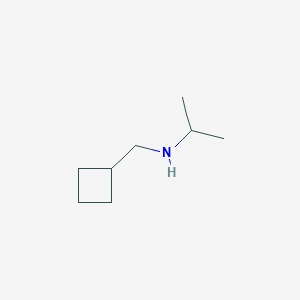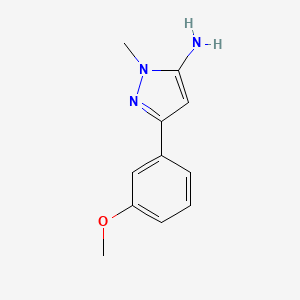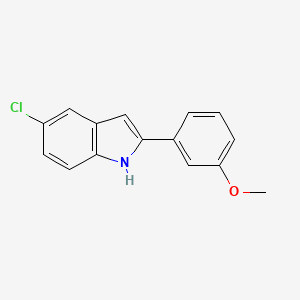![molecular formula C8H8O3S B1416189 (2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid CAS No. 915923-92-1](/img/structure/B1416189.png)
(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid
説明
Acrylic acid and its derivatives are commonly used in the production of polymers, coatings, adhesives, and sealants . They can also be used in the synthesis of hydrogels, which have applications in biomedical fields .
Synthesis Analysis
While the specific synthesis process for “(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid” is not available, acrylic acid derivatives can be synthesized through various methods. For example, thermo- and pH-sensitive poly[(N,N-diethylacrylamide)-co-(acrylic acid)] hydrogels were prepared by free radical copolymerization in aqueous solution using poly(ethylene glycol) as a pore-forming agent .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as Fourier transform infrared spectroscopy and scanning electron microscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, hydrogels with high mechanical strength were prepared using hydrophobic SiO2 nanoparticles modified with octadecyltrimethoxysilane .科学的研究の応用
Biotechnological Production
Lactic acid serves as a critical starting point for producing valuable chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through chemical and biotechnological routes. Research highlights the potential of biotechnological processes in producing these derivatives, promising a greener future by potentially replacing chemical routes with more sustainable biological methods (Gao, Ma, & Xu, 2011).
Material Science and Biomedical Use
Acrylic acid and its derivatives play a crucial role in polymer science, especially in creating biocompatible materials. Plasma polymerization of acrylic acid, for instance, produces thin films with carboxylic acid functional groups. These are highly attractive for biomedical applications, stimulating cell adhesion and proliferation, and paving the way for advancements in tissue regeneration and biomolecule immobilization processes (Bitar, Cools, De Geyter, & Morent, 2018).
Environmental Sustainability
The push towards environmental sustainability is evident in the exploration of biomass as a source for acrylamide and acrylic acid, with research reviewing the best results in catalytic processes using biomass-derived molecules. Although bio-based processes are not yet commercially competitive due to high energy costs, ongoing research aims to optimize these processes, reducing costs and expanding application areas (Grasselli & Trifiró, 2017).
Polymer Chemistry
The review and development of polymethacrylimides (PMIs) and polyacrylimides via intramolecular thermal imidisation highlight the potential for creating cost-effective materials with broad applications. This research underpins the development of novel materials with improved properties, significantly impacting various industrial sectors (Kazantsev, Shirshin, Kornienko, & Sivokhin, 2020).
特性
IUPAC Name |
(E)-3-[4-(hydroxymethyl)thiophen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-4-6-3-7(12-5-6)1-2-8(10)11/h1-3,5,9H,4H2,(H,10,11)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCGIEGJYVFIQZ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CO)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1CO)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-Formyl-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416106.png)
![(1R)-N-(3-Azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B1416110.png)
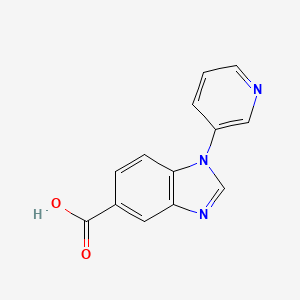
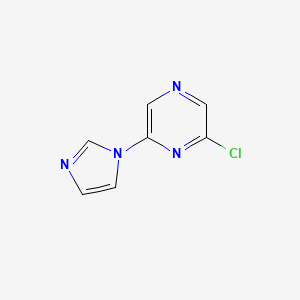
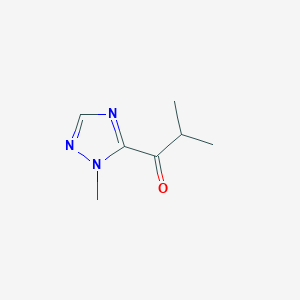
![4-(5-Fluoropyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416116.png)
![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride](/img/structure/B1416119.png)
